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Compound of Interest

Compound Name:
2-Cyclopentylazepane

hydrochloride

CAS No.: 1177362-74-1

Cat. No.: B121511

Get Quote

Introduction: The Shift to Saturated Heterocycles
Modern kinase inhibitor design has moved beyond flat, aromatic-heavy structures ("flatland")

toward molecules with higher three-dimensionality (Fsp³ character).[1] 2-Cyclopentylazepane

HCl represents a privileged scaffold in this transition.[1]

Unlike the rigid piperidine or pyrrolidine analogs, the 7-membered azepane ring offers unique

conformational flexibility, allowing the inhibitor to adopt induced-fit conformations within the

kinase ATP-binding pocket.[1] The 2-cyclopentyl substitution introduces a critical hydrophobic

bulk that targets the hydrophobic specificity pocket (often the ribose-binding region or the

solvent-exposed front pocket), enhancing selectivity against structurally similar kinases.[1]

Key Pharmacological Advantages[1]
Selectivity: The bulky cyclopentyl group can clash with the "gatekeeper" residues of off-target

kinases.[1]
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Solubility: The aliphatic amine (pKa ~10-11) forms stable salts (HCl), improving aqueous

solubility compared to all-aromatic inhibitors.[1]

Metabolic Stability: Saturated rings are generally less prone to rapid oxidative metabolism

(CYP450) compared to electron-rich aromatic systems.[1]

Chemical Profile & Handling
Property Specification

Compound Name 2-Cyclopentylazepane Hydrochloride

Chemical Structure
A 7-membered nitrogen ring substituted at the

C2 position with a cyclopentyl group.[1]

Molecular Formula C₁₁H₂₁N[1] · HCl

Molecular Weight ~203.75 g/mol (Salt)

Appearance White to off-white hygroscopic solid

Solubility
Soluble in Water, Methanol, DMSO; Sparingly

soluble in DCM.

Chirality

Contains one stereocenter at C2.[1] (R)- and

(S)-enantiomers often show distinct IC₅₀ values.

[1]

Storage Desiccate at -20°C. Hygroscopic.

Handling Precaution: As a secondary amine hydrochloride, the free base must be liberated in

situ or prior to coupling reactions. Ensure anhydrous conditions for coupling to prevent

hydrolysis of sensitive electrophiles.

Structural Rationale in Kinase Design (SAR)
The inclusion of 2-Cyclopentylazepane is typically driven by Structure-Activity Relationship

(SAR) data targeting the AGC Kinase Family (e.g., AKT, PKA, ROCK).

Mechanism of Action[2][3][4][5]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://cymitquimica.com/cas/825-25-2/
https://cymitquimica.com/cas/825-25-2/
https://cymitquimica.com/cas/825-25-2/
https://cymitquimica.com/cas/825-25-2/
https://cymitquimica.com/cas/825-25-2/
https://cymitquimica.com/cas/825-25-2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121511?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hinge Binding: The azepane nitrogen is often coupled to a heteroaromatic core (e.g.,

quinazoline, pyrimidine) which hydrogen bonds to the kinase hinge region.

Hydrophobic Pocket Filling: The 2-cyclopentyl group projects into the hydrophobic region

adjacent to the ATP site (e.g., the G-loop or the αC-helix interface).[1]

Entropy/Enthalpy Balance: The 7-membered ring is flexible enough to minimize entropic

penalty upon binding while rigid enough to direct the cyclopentyl group.[1]

Pathway Visualization: AKT Signaling Target
The following diagram illustrates the downstream effects of inhibiting AKT (PKB) using an

azepane-based inhibitor.
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Caption: The PI3K/AKT signaling cascade. Azepane-based inhibitors target AKT, preventing the

phosphorylation of downstream effectors mTOR, GSK3β, and FOXO, ultimately halting cancer

cell survival.

Experimental Protocol: Synthesis of Kinase
Inhibitor Fragment
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Objective: Couple 2-Cyclopentylazepane to a 4-chloropyrimidine core (a common kinase hinge-

binder) via Nucleophilic Aromatic Substitution (SₙAr).

Reagents & Equipment[1][6][7]
Amine: 2-Cyclopentylazepane HCl (1.0 equiv)[1]

Electrophile: 4,6-Dichloropyrimidine (1.2 equiv)[1]

Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

Solvent: n-Butanol (n-BuOH) or DMA (Dimethylacetamide)[1]

Equipment: Microwave reactor or Reflux condenser, LC-MS.

Step-by-Step Methodology
Preparation of Free Base (In Situ):

In a 20 mL microwave vial, suspend 2-Cyclopentylazepane HCl (1.0 mmol, 204 mg) in n-

BuOH (5 mL).

Add DIPEA (3.0 mmol, 0.52 mL) dropwise. Stir for 5 minutes at room temperature until the

solid dissolves. Note: The solution may remain slightly cloudy.

Addition of Electrophile:

Add 4,6-Dichloropyrimidine (1.2 mmol, 179 mg) to the reaction mixture.

Checkpoint: Ensure the electrophile is fully dissolved.

Reaction (SₙAr):

Method A (Thermal): Heat the mixture to 100°C for 4-6 hours under nitrogen atmosphere.

Method B (Microwave - Recommended): Seal the vial and irradiate at 120°C for 30

minutes (High Absorption setting).
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Validation: Monitor reaction progress by LC-MS. Look for the disappearance of the amine

mass (m/z ~168 [M+H]⁺) and formation of the product (m/z ~280 [M+H]⁺ for the

monochloro intermediate).

Work-up & Purification:

Evaporate the n-BuOH under reduced pressure.[1]

Redissolve the residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and

Brine (10 mL).

Dry over Na₂SO₄, filter, and concentrate.

Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0-50% Ethyl

Acetate in Hexanes.[1] The product is typically a viscous oil or low-melting solid.[1]

Synthetic Workflow Diagram
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Caption: SₙAr coupling workflow for attaching the azepane scaffold to a pyrimidine kinase

hinge-binder.

Critical Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Low Yield (<30%)
Steric hindrance of the 2-

cyclopentyl group.[1]

Switch solvent to NMP or DMA

and increase temperature to

140°C. Use a stronger base

like Cs₂CO₃.

Regioselectivity Issues
Competition between N-

alkylation and degradation.

Ensure the electrophile

(pyrimidine) is added after the

base. Use stoichiometric

control carefully.

Incomplete Conversion HCl salt not fully neutralized.[1]

Increase DIPEA to 4.0 equiv or

perform a free-base extraction

(NaOH/DCM) prior to the

reaction.

Racemization
High thermal stress on the

chiral center.

Avoid prolonged heating (>12

hours). Use microwave

irradiation for shorter reaction

times.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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